molecular formula C11H14O3 B1331405 2-(4-Isopropoxyphenyl)acetic acid CAS No. 55784-07-1

2-(4-Isopropoxyphenyl)acetic acid

Cat. No. B1331405
CAS RN: 55784-07-1
M. Wt: 194.23 g/mol
InChI Key: VCZQMZKFNJPYBI-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)acetic acid is a chemical compound that is related to various research studies in the field of organic chemistry. Although the specific compound is not directly mentioned in the provided papers, the studies involve similar compounds with isopropoxyphenyl groups and acetic acid derivatives, which can provide insights into the properties and reactivity of 2-(4-Isopropoxyphenyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation and hydrolysis reactions. For instance, [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was synthesized through the hydrolysis of its corresponding acetonitrile precursor . Similarly, the synthesis of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid involved the preparation of racemic 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid followed by hydrolysis using bacterial species as biocatalysts . These methods suggest that the synthesis of 2-(4-Isopropoxyphenyl)acetic acid could also be achieved through related synthetic routes, possibly involving the use of isopropoxyphenyl precursors and subsequent hydrolysis or acylation steps.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Isopropoxyphenyl)acetic acid is characterized by the presence of stereogenic centers, which can lead to the formation of different stereoisomers. The study of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid revealed that the compound possesses two stereogenic centers, and the absolute configuration of all isomers was determined using NMR spectroscopy . This indicates that if 2-(4-Isopropoxyphenyl)acetic acid also contains stereogenic centers, similar analytical techniques could be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of compounds with acetic acid moieties and isopropoxyphenyl groups can be quite diverse. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid was used as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This demonstrates that acetic acid derivatives can participate in catalytic cycles and facilitate transformations in other molecules. Therefore, 2-(4-Isopropoxyphenyl)acetic acid may also be involved in similar chemical reactions, potentially acting as a catalyst or a reactive intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives are influenced by their functional groups and molecular structure. The high-performance liquid chromatographic method described for the determination of [3,4-di-(4-methoxyphenyl)-5-isoxazolyl]acetic acid and its metabolites suggests that such compounds have specific chromatographic behaviors and can be detected at low concentrations in biological samples . This implies that 2-(4-Isopropoxyphenyl)acetic acid may also be amenable to chromatographic analysis, and its physical properties such as solubility and stability could be similar to those of related compounds.

Scientific Research Applications

Synthesis and Derivative Applications

  • [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a derivative of 2-(4-Isopropoxyphenyl)acetic acid, has been synthesized and used to produce new amides and 1-acylpyrazole. This involves interactions with various amines and pyrazole, showing its potential in the creation of novel compounds (Arutjunyan et al., 2013).

Chiral Auxiliary Applications

  • 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been investigated as a versatile chiral phosphonic auxiliary. Its potential as a chiral derivatizing agent for amines and alcohols is notable, offering avenues for research in stereoselective synthesis (Majewska, 2019).

Antimicrobial Properties

  • 1,3,4-Thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. This indicates potential applications of the acid in developing antimicrobial agents (Noolvi et al., 2016).

Environmental Applications

  • The use of wet peroxide oxidation (WPO) in the degradation of acetic acids, including derivatives similar to 2-(4-Isopropoxyphenyl)acetic acid, has been studied. This highlights its role in environmental clean-up processes, particularly in the degradation of hazardous substances (Okawa et al., 2005).

Catalytic Applications

  • [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, a compound structurally related to 2-(4-Isopropoxyphenyl)acetic acid, has been developed as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This suggests potential catalytic applications for similar acetic acid derivatives (Yakura et al., 2018).

properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZQMZKFNJPYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355406
Record name Benzeneacetic acid, 4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropoxyphenyl)acetic acid

CAS RN

55784-07-1
Record name Benzeneacetic acid, 4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-(4-isopropoxyphenyl)acetate (10 g, 48.0 mmol), and NaOH (5.76 g, 144 mmol) were heated in methanol (50 mL)/Water (50 mL) solution at reflux for 2 h. Most of the MeOH was removed under vacuum and the remaining aqueous solution was acidified with 1 N HCl. The solid that precipitated from the solution was extracted into EtOAc solution. The organic layer was collected, dried over sodium sulfate, and concentrated under vacuum to give 2-(4-isopropoxyphenyl)acetic acid (8.9 g, 95% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.22-7.16 (m, 2H), 6.88-6.83 (m, 2H), 4.53 (spt, J=6.1 Hz, 1H), 3.59 (s, 2H), 1.34 (d, J=6.0 Hz, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MC Lu, HL Shao, T Liu, QD You, ZY Jiang - European Journal of Medicinal …, 2020 - Elsevier
Nuclear factor erythroid 2-related factor 2 (NRF2) is a pleiotropic transcription factor which regulates the constitutive and inducible transcription of a wide array of genes and confers …
Number of citations: 21 www.sciencedirect.com
D Benedetto Tiz, C Podlipnik - Recent Trends and Chemistry. Clin Case … - researchgate.net
This mini-review describes recent trends in illicit drug market. The COVID-19 pandemic has changed the habits of many young adults, but still the uses of (novel) illicit substances …
Number of citations: 2 www.researchgate.net

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